molecular formula C13H19N B1487895 (3,3-Dimethyl-1-phenylcyclobutyl)methanamine CAS No. 1519273-62-1

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine

Cat. No. B1487895
M. Wt: 189.3 g/mol
InChI Key: ZLIKYKRWENVWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine, also referred to as DPCM, is a cyclic amine with a unique structure that has been studied for its potential applications in the pharmaceutical and chemical industries. This cyclic amine is a derivative of cyclobutane and has a distinct three-ring structure. It has been studied for its ability to form stable complexes with metal ions, and its potential to act as a catalyst in organic synthesis.

Scientific Research Applications

Pharmacokinetics of Metformin

Metformin, a drug widely used in the management of non-insulin-dependent diabetes mellitus, showcases the importance of understanding the pharmacokinetics of chemical compounds for therapeutic applications. Studies have focused on its absorption, distribution, metabolism, and excretion to optimize its use in treatment plans, highlighting the critical role of pharmacokinetic research in drug development and therapeutic application (A. Scheen, 1996).

Serotonin Uptake Inhibitors

Research on zimelidine, a serotonin uptake inhibitor, illustrates the exploration of chemical compounds for their potential impact on neurotransmitter systems, specifically in treating depression. The initial clinical trials and pharmacologic effect monitoring underscore the exploration of compounds for neuropsychiatric applications, providing a model for studying (3,3-Dimethyl-1-phenylcyclobutyl)methanamine's potential effects on similar biological pathways (B. Siwers et al., 1977).

Carcinogenic Heterocyclic Amines

The detection of carcinogenic heterocyclic amines in the urine of healthy volunteers eating a normal diet but not in those receiving parenteral alimentation demonstrates the interest in understanding how chemical compounds interact with the human body and their potential carcinogenic properties. This research area could be relevant for assessing the safety profile of new chemical entities, including (3,3-Dimethyl-1-phenylcyclobutyl)methanamine (H. Ushiyama et al., 1991).

Psychoactive Compound Use and Effects

The study of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) use in naturalistic settings for its potential benefits on depression and anxiety highlights the exploration of psychoactive substances for therapeutic purposes. This research could provide a framework for investigating the effects of related compounds, like (3,3-Dimethyl-1-phenylcyclobutyl)methanamine, on psychological conditions and subjective experiences (Alan K. Davis et al., 2018).

properties

IUPAC Name

(3,3-dimethyl-1-phenylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12(2)8-13(9-12,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIKYKRWENVWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethyl-1-phenylcyclobutyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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